molecular formula C25H28Cl2N2O B1662937 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride CAS No. 1173022-77-9

3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride

カタログ番号: B1662937
CAS番号: 1173022-77-9
分子量: 443.4 g/mol
InChIキー: KQGJIKWDFWLCHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

BRL 15572 塩酸塩の合成には、クロロフェニル基で置換されたピペラジン環を含むコア構造の調製から始まるいくつかのステップが含まれます。合成経路は通常、以下を含みます。

    ピペラジン環の形成: ピペラジン環は、エチレンジアミンと適切なクロロフェニル誘導体を制御された条件下で反応させることによって合成されます。

    置換反応: クロロフェニル基は、通常、クロロフェニルハライドと塩基を使用して反応を促進する置換反応によって導入されます。

    塩酸塩の形成: 最後のステップでは、遊離塩基を塩酸と反応させて塩酸塩に変換します

BRL 15572 塩酸塩の工業的生産方法は広く文書化されていませんが、おそらく大規模生産向けに最適化された同様の合成経路に従うでしょう。

化学反応の分析

Formation of the Hydrochloride Salt

The compound is synthesized by reacting the parent alcohol (3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol) with hydrochloric acid. This acid-base reaction protonates the piperazine nitrogen, forming a stable ammonium ion .

Reaction Details Description
Reactants Parent alcohol + HCl
Product 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride
Conditions Acidic environment (e.g., aqueous HCl solution)
Purpose Enhances solubility and stability for pharmacological studies

Deprotonation to Regenerate the Free Base

Under basic conditions, the hydrochloride salt can lose HCl to revert to the neutral alcohol. This reaction is reversible and depends on pH .

Reaction Details Description
Reactants Hydrochloride salt + Base (e.g., NaOH)
Product Parent alcohol (3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol)
Conditions Basic aqueous solution
Outcome Loss of HCl, restoring the neutral alcohol form

Piperazine Ring

  • Protonation State : The hydrochloride form contains a protonated piperazine nitrogen, reducing nucleophilicity. This limits reactions like alkylation or acylation that require a free amine .

  • Stability : The ammonium ion is stable under physiological conditions, making it suitable for biological studies .

Hydroxyl Group

  • Oxidation : The secondary alcohol (-OH) in the parent compound could theoretically undergo oxidation to a ketone, but no experimental data exist for this specific compound.

  • Esterification : In the free base form, the hydroxyl group may react with carboxylic acid derivatives to form esters, though this is not explicitly reported.

Comparison of Reactivity Between Salt and Free Base

Property Hydrochloride Salt Free Base
Piperazine Reactivity Protonated (reduced nucleophilicity)Neutral (moderate nucleophilicity)
Solubility High aqueous solubilityLower solubility in polar solvents
Stability Stable in acidic conditionsSusceptible to protonation in acidic media

Biological Implications of Reactivity

The compound’s reactivity is critical for its pharmacological applications. As a selective h5-HT1D receptor antagonist, its protonated form ensures stability in physiological environments, enabling targeted binding to serotonin receptors . The absence of reactive functional groups (e.g., esters, amines) minimizes off-target interactions.

科学的研究の応用

Neuropharmacology

BRL 15572's role as a serotonergic antagonist makes it a candidate for research into treatments for conditions such as:

  • Anxiety Disorders : By blocking the 5-HT1D receptors, BRL 15572 may help alleviate symptoms associated with anxiety.
  • Depression : Its modulation of serotonin pathways can be beneficial in understanding depression's neurobiology and developing new antidepressants.

Psychiatric Disorders

Research indicates that compounds like BRL 15572 can influence mood and behavior through serotonergic mechanisms. Studies have shown that antagonism at the 5-HT1D receptor may enhance the efficacy of other antidepressants .

Pain Management

There is emerging evidence suggesting that serotonergic pathways play a significant role in pain perception. BRL 15572's antagonistic properties may provide insights into developing analgesic therapies that target serotonin receptors .

Case Studies and Research Findings

StudyFocusFindings
Study on Anxiety ModulationEvaluated the effects of BRL 15572 on anxiety-like behavior in animal modelsDemonstrated significant reduction in anxiety behaviors, suggesting potential therapeutic effects in anxiety disorders .
Depression Treatment ExplorationInvestigated the role of BRL 15572 in combination with other antidepressantsFound enhanced antidepressant effects when used alongside SSRIs, indicating synergistic potential .
Pain Perception StudyAnalyzed the impact of BRL 15572 on chronic pain modelsShowed reduced pain sensitivity, suggesting possible applications in pain management strategies .

生物活性

3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol; hydrochloride, often referred to as BRL 15572, is a compound of interest due to its selective pharmacological properties. This article explores its biological activity, focusing on receptor interactions, therapeutic potential, and relevant case studies.

  • Molecular Formula : C23H30ClN4O
  • Molecular Weight : 433.4 g/mol
  • IUPAC Name : 1-(3-chlorophenyl)-4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]piperazine

BRL 15572 is known primarily as a selective antagonist of the 5-HT_1D receptor subtype. It exhibits a significant selectivity (60-fold) over the 5-HT_1B receptor, which is crucial for its potential therapeutic applications in psychiatric disorders and migraine treatment . The compound's structure allows it to interact effectively with serotonin receptors, influencing neurotransmitter activity in the brain.

Biological Activity Overview

The biological activity of BRL 15572 can be summarized as follows:

Activity Description
Receptor Affinity Selective antagonist for 5-HT_1D receptors
Selectivity 60-fold selectivity over 5-HT_1B receptors
Other Receptor Affinities Minimal affinity for a range of other receptor types
Potential Therapeutic Uses Treatment of migraines, depression, and anxiety disorders

Study on Antidepressant Effects

A study conducted on animal models demonstrated that BRL 15572 exhibited antidepressant-like effects. The compound was administered in various doses, showing significant improvement in behavioral tests indicative of reduced depressive symptoms. This suggests its potential utility in treating major depressive disorder (MDD) .

Migraine Treatment Efficacy

Research has indicated that BRL 15572 could be effective in managing migraines due to its action on serotonin pathways. In clinical trials involving patients with chronic migraines, the compound significantly reduced the frequency and intensity of migraine attacks compared to placebo groups .

Neuropharmacological Profile

In a neuropharmacological assessment, BRL 15572 was shown to modulate serotonin levels effectively without causing significant side effects commonly associated with other antidepressants. This profile positions it as a promising candidate for further clinical development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often functionalized with aryl halides (e.g., 3-chlorophenyl groups) under reflux conditions in polar aprotic solvents like DMF or acetonitrile. Intermediates are characterized using LC/MS for molecular weight confirmation (tR ≈ 4.6–5.1 min) and NMR for structural validation (e.g., δH 2.8–3.5 ppm for piperazine protons) . Final purification typically involves silica gel chromatography or recrystallization .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer :

  • <sup>1</sup>H/</sup>13</sup>C NMR : Key signals include aromatic protons (δH 6.8–7.5 ppm), hydroxyl protons (δH ~5.0 ppm, broad), and piperazine CH2 groups (δH 2.5–3.5 ppm). Carbon signals for the chlorophenyl group appear at δC 125–135 ppm .
  • LC/MS : The molecular ion [M+H]<sup>+</sup> should match the theoretical molecular weight (e.g., ~463.96 g/mol for related analogs) with >95% purity .

Q. What are the primary biological targets of this compound, and how are its pharmacological properties assessed?

  • Methodological Answer : The compound is structurally related to Trazodone impurities and acts as a serotonin receptor modulator. In vitro assays (e.g., radioligand binding studies) against 5-HT1A/5-HT2A receptors are used to determine affinity (Ki). Functional activity (agonist/antagonist) is assessed via cAMP accumulation or calcium flux assays .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood to avoid inhalation (GHS Acute Toxicity Category 3).
  • Spill Management : Absorb with inert material and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for this compound when scaling up reactions?

  • Methodological Answer :

  • Solvent Selection : Replace DMF with acetonitrile to reduce side reactions.
  • Catalysis : Use HOBt/TBTU coupling agents to improve amide bond formation efficiency.
  • Temperature Control : Maintain reflux at 80–90°C to minimize decomposition.
  • Purification : Employ gradient elution in HPLC (C18 column, 0.1% TFA in H2O/MeCN) for >99% purity .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during structural characterization?

  • Methodological Answer :

  • Deuterated Solvent Calibration : Ensure solvent peaks (e.g., DMSO-d6 at δH 2.50 ppm) are correctly referenced.
  • 2D NMR : Use HSQC/HMBC to correlate ambiguous proton-carbon signals (e.g., distinguishing piperazine vs. propyl CH2 groups).
  • X-ray Crystallography : Resolve stereochemical ambiguities for crystalline derivatives .

Q. What strategies are effective for analyzing trace impurities (e.g., Trazodone-related byproducts) in this compound?

  • Methodological Answer :

  • HPLC-DAD/MS : Use a phenyl-hexyl column (4.6 × 150 mm, 3.5 µm) with 0.1% formic acid in H2O/MeCN (gradient: 5–95% MeCN over 20 min) to separate impurities.
  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and acidic/alkaline conditions to identify degradation pathways .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

  • Methodological Answer :

  • Piperazine Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to enhance 5-HT2A antagonism.
  • Phenyl Substitution : Replace 3-chlorophenyl with 2-cyanophenyl to reduce off-target binding (e.g., α1-adrenergic receptors).
  • In Silico Docking : Use AutoDock Vina to predict binding poses in homology models of target receptors .

Q. What are the challenges in assessing the compound’s pharmacokinetics in preclinical models, and how can they be mitigated?

  • Methodological Answer :

  • Bioavailability : Low solubility (<0.1 mg/mL in PBS) can be improved via salt formation (e.g., mesylate) or nanoformulation.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., piperazine N-dealkylation).
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction, adjusting dosing regimens accordingly .

特性

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O.ClH/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21;/h1-13,18,24-25,29H,14-17,19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGJIKWDFWLCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042620
Record name BRL 15572 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193611-72-2, 1173022-77-9
Record name 1-Piperazineethanol, 4-(3-chlorophenyl)-α-(diphenylmethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193611-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BRL 15572 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Amino-2-thiouracil
6-Amino-2-thiouracil
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride
6-Amino-2-thiouracil
6-Amino-2-thiouracil
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride
6-Amino-2-thiouracil
6-Amino-2-thiouracil
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride
6-Amino-2-thiouracil
6-Amino-2-thiouracil
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride
6-Amino-2-thiouracil
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride
6-Amino-2-thiouracil
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。